molecular formula C16H18F2O2 B6172412 tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2374238-04-5

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6172412
CAS No.: 2374238-04-5
M. Wt: 280.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisosteric replacement for aromatic rings in drug design, enhancing the potency, selectivity, and pharmacokinetic profile of therapeutic agents .

Preparation Methods

The synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

These methods require precise reaction conditions, including the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to flat aromatic rings. This enhances its ability to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:

  • tert-butyl 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylate
  • tert-butyl 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylate
  • tert-butyl 2,2-difluoro-3-propylbicyclo[1.1.1]pentane-1-carboxylate

These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The unique properties of this compound, such as its specific three-dimensional structure and functional groups, make it distinct and valuable for various applications .

Properties

CAS No.

2374238-04-5

Molecular Formula

C16H18F2O2

Molecular Weight

280.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.